(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride
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Overview
Description
(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a pentanoic acid backbone. The hydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom to the appropriate carbon atom in the pentanoic acid backbone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: Introduction of the amino group through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Methylation: Addition of the methyl group via a methylation reaction, typically using methyl iodide or dimethyl sulfate.
Hydrochloride Formation: Conversion to the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the pentanoic acid backbone can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving amino acid metabolism.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and electrostatic interactions, while the fluorine atom enhances its lipophilicity and metabolic stability. These properties enable it to modulate enzymatic activities and receptor functions, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-3-chloro-4-methylpentanoic acid hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-Amino-3-bromo-4-methylpentanoic acid hydrochloride: Similar structure but with a bromine atom instead of fluorine.
(2R)-2-Amino-3-iodo-4-methylpentanoic acid hydrochloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride imparts unique properties such as increased metabolic stability and lipophilicity compared to its chloro, bromo, and iodo counterparts. These properties make it a valuable compound for specific applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2R)-2-amino-3-fluoro-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2.ClH/c1-3(2)4(7)5(8)6(9)10;/h3-5H,8H2,1-2H3,(H,9,10);1H/t4?,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMXCGDNWFMONV-YKXIHYLHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([C@@H](C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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